AZD6538

Description

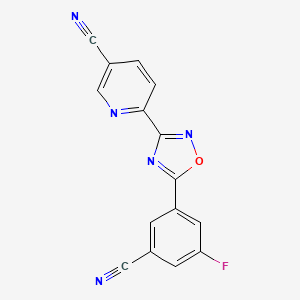

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H6FN5O |

|---|---|

Poids moléculaire |

291.24 g/mol |

Nom IUPAC |

6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |

Clé InChI |

PBVKGEMPZBKZOA-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |

SMILES canonique |

C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD6538; AZD 6538; AZD-6538. |

Origine du produit |

United States |

Foundational & Exploratory

AZD6538: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD6538, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the oxadiazole and pyridine chemical classes.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 6-[5-(3-cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile |

| Molecular Formula | C₁₅H₆FN₅O |

| SMILES | C1=CC(=NC=C1C#N)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |

| InChI | InChI=1S/C15H6FN5O/c16-12-4-10(7-18)3-11(5-12)15-20-14(21-22-15)13-2-1-9(6-17)8-19-13/h1-5,8H |

| CAS Number | 453566-30-8 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 291.24 g/mol | PubChem |

| Monoisotopic Mass | 291.05563799 Da | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 99.4 Ų | PubChem |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| pKa | Not publicly available | - |

| Aqueous Solubility | Not publicly available | - |

Pharmacological Properties

This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGluR5.[2] It exhibits high metabolic stability and a long half-life in rats, making it suitable for oral administration.[1][3]

Table 3: Pharmacological Activity of this compound

| Parameter | Species | Cell Line | Value |

| IC₅₀ (DHPG-stimulated Ca²⁺ release) | Rat | HEK cells | 3.2 nM |

| IC₅₀ (DHPG-stimulated Ca²⁺ release) | Human | HEK cells | 13.4 nM |

| IC₅₀ (Glutamate-stimulated PI hydrolysis) | Human | GHEK cells | 51 ± 3 nM |

Mechanism of Action

This compound acts as a negative allosteric modulator at the mGluR5, a G-protein coupled receptor (GPCR). It binds to a site distinct from the orthosteric glutamate binding site.[1][3] Specifically, it has been shown to interact with the same allosteric binding site as MPEP, a well-characterized mGluR5 NAM.[1] By binding to this allosteric site, this compound reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby inhibiting the downstream signaling cascade.

The primary signaling pathway activated by mGluR5 is through the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade can further modulate the activity of other signaling proteins, including the extracellular signal-regulated kinase (ERK).

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized methodologies for key in vitro assays.

Intracellular Calcium (Ca²⁺) Release Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the target receptor.

Caption: General workflow for an intracellular calcium release assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5 are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake and de-esterification.

-

Compound Incubation: The dye-containing buffer is replaced with a buffer containing varying concentrations of this compound or vehicle control. The plate is incubated to allow the compound to bind to the receptors.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), is added to the wells to stimulate the receptor. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the inhibitor. The concentration-response data are then fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, to measure the functional activity of Gq-coupled receptors.

Methodology:

-

Cell Labeling: Cells expressing mGluR5 (e.g., GHEK cells) are incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.

-

Compound Incubation: The labeled cells are washed and then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an mGluR5 agonist (e.g., glutamate) for a defined period.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.

-

Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.

-

Data Analysis: The agonist-stimulated accumulation of inositol phosphates is determined, and the inhibitory effect of this compound is calculated. The IC₅₀ value is determined by fitting the concentration-response data to a suitable pharmacological model.

Clinical Development

This compound was selected for further clinical development as a potential therapeutic agent.[1] However, detailed information regarding its clinical trial status and outcomes is not extensively available in the public domain. The therapeutic potential for mGluR5 modulators is being explored for various central nervous system (CNS) disorders.

Conclusion

This compound is a well-characterized, potent, and selective mGluR5 negative allosteric modulator with favorable pharmacokinetic properties for CNS applications. Its mechanism of action through the inhibition of the Gq/G11 signaling pathway is well-understood. The provided experimental methodologies serve as a foundation for further research and characterization of this and similar compounds. While some physicochemical properties are not publicly available, the existing data provide a strong basis for its use as a pharmacological tool and a potential therapeutic candidate.

References

- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of AZD9272 and this compound-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD6538: A Technical Guide to its Core Mechanism of Action as a Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, with a particular focus on neuropharmacology.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, depression, and Fragile X syndrome.

This compound is a small molecule that acts as a negative allosteric modulator of mGluR5. Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, NAMs bind to a topographically distinct site on the receptor. This allosteric modulation allows for a more nuanced control of receptor activity, often with greater subtype selectivity and a better safety profile. This compound, along with its close analog AZD9272, was developed as a potential therapeutic agent for CNS disorders.

Core Mechanism of Action

The primary mechanism of action of this compound is the non-competitive inhibition of mGluR5. By binding to an allosteric site, this compound reduces the affinity and/or efficacy of glutamate and other orthosteric agonists at the receptor. This leads to a decrease in the activation of the canonical mGluR5 signaling pathway.

Molecular Target and Binding

This compound is highly potent and selective for both human and rat mGluR5.[1][2] It interacts with the same allosteric binding site as the well-characterized mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1][2]

Downstream Signaling Pathway

mGluR5 is a Gq/G11-coupled receptor. Upon activation by glutamate, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC).

This compound, by inhibiting mGluR5 activation, effectively attenuates this signaling cascade, resulting in the inhibition of intracellular calcium mobilization and phosphatidylinositol hydrolysis.

References

AZD6538: An In-Depth Technical Guide to a Potent mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by AstraZeneca, this small molecule has been investigated for its therapeutic potential in central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols. The information presented here is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

Core Data Summary

In Vitro Pharmacology

The following tables summarize the in vitro potency of this compound in functional and binding assays.

| Functional Assay | Species | Cell Line | Agonist | IC50 (nM) | Reference |

| Intracellular Ca2+ Release | Rat | HEK293 | DHPG | 3.2 | [1] |

| Intracellular Ca2+ Release | Human | HEK293 | DHPG | 13.4 | [1] |

| Phosphatidylinositol Hydrolysis | Human | GHEK | Glutamate | 51 ± 3 | [1] |

DHPG: (S)-3,5-DHPG; GHEK: GHEK cells stably expressing human mGluR5.

Preclinical Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not publicly available in detail, a primary research article describes it as having high metabolic stability and a long half-life in rats, allowing for long-interval administration. It is also characterized as being orally available and highly permeable to the blood-brain barrier.[2]

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | Orally available | [2] |

| Metabolic Stability | Rat | High | [2] |

| Half-life | Rat | Long | [2] |

| Blood-Brain Barrier Permeability | Rat | High | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices in the field.

[3H]-MPEP Competition Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to the MPEP site on the mGluR5 receptor.

Materials:

-

HEK293T cell membranes expressing human or rat mGluR5

-

[3H]-MPEP (radioligand)

-

Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Test compound (this compound)

-

Non-specific binding control: 10 µM MPEP

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-MPEP (final concentration ~2 nM), and 25 µL of the test compound dilution. For total binding, add 25 µL of binding buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM MPEP.

-

Add 150 µL of cell membrane suspension (containing 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Quantify the radioactivity by liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).

FLIPR-based Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to mGluR5 activation and its inhibition by a NAM.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Probenecid (to prevent dye leakage)

-

mGluR5 agonist (e.g., Glutamate or DHPG)

-

Test compound (this compound)

-

384-well black-walled, clear-bottom plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Seed the HEK293-mGluR5 cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and incubate overnight.

-

Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid (final concentration typically 1-4 µM Fluo-4 AM and 2.5 mM probenecid).

-

Remove the culture medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates for 60 minutes at 37°C.

-

During the incubation, prepare a plate with serial dilutions of the test compound (this compound) and another plate with the mGluR5 agonist at a concentration that elicits a submaximal response (EC80).

-

Place the cell plate and the compound/agonist plates into the FLIPR instrument.

-

Initiate the assay protocol on the FLIPR. This typically involves a baseline fluorescence reading, followed by the addition of the test compound (or buffer) and a short incubation period.

-

After the incubation with the test compound, the agonist is added, and the fluorescence is monitored in real-time for 2-3 minutes.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the data to determine the IC50 of the test compound for the inhibition of the agonist-induced calcium mobilization.

Signaling Pathways and Experimental Workflows

Figure 1: mGluR5 Signaling Pathway and Modulation by this compound.

Figure 2: Experimental Workflow for Calcium Mobilization Assay.

Figure 3: Logic of Preclinical and Clinical Drug Development.

Conclusion

This compound is a well-characterized mGluR5 negative allosteric modulator with potent in vitro activity and favorable preclinical pharmacokinetic properties. The data presented in this guide highlight its potential as a tool compound for CNS research and as a lead structure for the development of novel therapeutics. While detailed in vivo efficacy and clinical data are not publicly available, the foundational preclinical characterization provides a strong basis for further investigation into the therapeutic applications of mGluR5 modulation. Researchers are encouraged to consult the primary literature for more in-depth information.

References

AZD6538: A Technical Guide to its Selectivity for Metabotropic Glutamate Receptor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a class C G-protein coupled receptor (GPCR), mGluR5 is a key player in excitatory synaptic transmission and neuronal plasticity, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity profile of this compound for mGluR5, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for mGluR5 has been primarily characterized through radioligand binding assays and functional assessments of downstream signaling. The data presented below summarizes the potency of this compound at human and rat mGluR5, as well as its activity at a key off-target channel.

Table 1: In Vitro Potency of this compound at mGluR5

| Assay Type | Species | Receptor | Parameter | Value (nM) | Reference |

| Functional Activity | |||||

| Intracellular Ca2+ Release | Human | mGluR5 | IC50 | 13.4 | |

| Rat | mGluR5 | IC50 | 3.2 | ||

| Phosphatidylinositol Hydrolysis | Human | mGluR5 | IC50 | 51 ± 3 | |

| Binding Affinity | |||||

| Radioligand Binding | Human | mGluR5 | Ki | 28 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR5.

-

Incubation: A fixed concentration of a radiolabeled mGluR5-specific ligand (e.g., [3H]MPEP) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.

Protocol:

-

Cell Preparation: HEK293 cells expressing either human or rat mGluR5 are plated in a multi-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.

-

Agonist Stimulation: The mGluR5 agonist DHPG ((S)-3,5-Dihydroxyphenylglycine) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

In Vitro Characterization of AZD6538: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a brain-penetrant compound, it holds potential for the investigation and treatment of various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, functional potency, and selectivity. The information presented herein is compiled from publicly available scientific literature to support further research and development efforts.

Core Data Summary

The following tables summarize the key quantitative data describing the in vitro pharmacological profile of this compound.

Table 1: Binding Affinity of this compound for mGluR5

| Radioligand | Species/Cell Line | Parameter | Value (nM) | Reference |

| [³H]MPEP | Human mGluR5 in HEK293 cells | Kᵢ | 28 | [1] |

| [³H]AZD9272 | Human mGluR5 in HEK293 cells | Kᵢ | 17.9 | [1] |

Table 2: Functional Potency of this compound at mGluR5

| Assay | Agonist | Species/Cell Line | Parameter | Value (nM) | Reference |

| Intracellular Ca²⁺ Release | DHPG | Human mGluR5 in HEK cells | IC₅₀ | 13.4 | [2] |

| Intracellular Ca²⁺ Release | DHPG | Rat mGluR5 in HEK cells | IC₅₀ | 3.2 | [2] |

| Phosphatidylinositol Hydrolysis | Glutamate | Human mGluR5 in GHEK cells | IC₅₀ | 51 ± 3 | [2] |

Table 3: Off-Target Activity of this compound

| Target | Assay Type | Parameter | Value (nM) | Reference |

| hERG | IonWorks | IC₅₀ | 6350 | [1] |

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5. It does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct allosteric site on the receptor, the same site targeted by the well-characterized mGluR5 NAM, MPEP.[1][3] This binding event induces a conformational change in the receptor that reduces its response to glutamate, thereby inhibiting downstream signaling pathways.

The primary signaling cascade initiated by mGluR5 activation is the Gαq-protein pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound effectively attenuates this cascade, as evidenced by its inhibition of both phosphatidylinositol hydrolysis and subsequent intracellular calcium mobilization.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are based on standard pharmacological practices and information derived from the available literature.

Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human mGluR5.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [³H]MPEP or [³H]AZD9272) and varying concentrations of this compound. The incubation is typically carried out for 60 minutes at room temperature.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Release Assay (FLIPR)

This functional assay measures the ability of this compound to inhibit mGluR5-mediated increases in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Methodology:

-

Cell Culture: HEK293 cells stably expressing either human or rat mGluR5 are seeded into 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for approximately 60 minutes at 37°C.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound.

-

Agonist Stimulation: The FLIPR instrument adds a fixed concentration of an mGluR5 agonist, such as DHPG, to stimulate the receptor and induce calcium release.

-

Fluorescence Measurement: The instrument simultaneously monitors the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of this compound is quantified by generating a concentration-response curve and calculating the IC₅₀ value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay directly measures the functional consequence of Gαq-protein activation by quantifying the accumulation of inositol phosphates, the products of PIP₂ hydrolysis.

Methodology:

-

Cell Labeling: Human mGluR5-expressing GHEK cells are labeled by incubation with [³H]-myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Compound Treatment: The labeled cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of glutamate (e.g., an EC₈₀ concentration of 80 µM) to activate mGluR5.

-

Inositol Phosphate Extraction: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

Quantification: The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the glutamate-stimulated accumulation of inositol phosphates is used to generate a concentration-response curve and determine the IC₅₀ value.

Selectivity Profile

This compound is reported to be a highly selective mGluR5 NAM.[1][3] While a comprehensive screening panel against all mGluR subtypes and a broad range of other receptors and kinases is not fully detailed in the primary literature, the available data indicates a significant window of selectivity. The IC₅₀ value for the hERG potassium channel, a common off-target liability for many CNS drugs, is over 470-fold higher than the IC₅₀ for human mGluR5 in the calcium release assay, suggesting a favorable safety profile in this regard.

Conclusion

This compound is a well-characterized in vitro tool compound and potential therapeutic candidate that acts as a potent and selective negative allosteric modulator of mGluR5. Its mechanism of action has been clearly elucidated through binding and functional assays, demonstrating its ability to inhibit Gαq-protein signaling cascades. The provided data and experimental outlines offer a solid foundation for researchers and drug developers working with this compound and in the broader field of mGluR5 modulation. Further studies detailing its selectivity against a wider array of targets would provide an even more complete understanding of its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AZD6538

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving AZD6538, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a candidate for neurologic and psychiatric disorders, with a primary focus on neuropathic pain.

Mechanism of Action

This compound functions by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a reduction in its response to glutamate. The downstream effect is an inhibition of intracellular calcium release and a decrease in phosphatidylinositol hydrolysis, key signaling pathways associated with mGluR5 activation.

Signaling Pathway of mGluR5 and Inhibition by this compound (a Negative Allosteric Modulator)

Caption: Signaling pathway of mGluR5 and its inhibition by this compound.

Experimental Protocols

The following protocols are designed for in vivo studies in rats to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Efficacy in a Neuropathic Pain Model (Spared Nerve Injury - SNI)

This protocol assesses the ability of this compound to alleviate mechanical allodynia in a rat model of neuropathic pain.

Experimental Workflow for Neuropathic Pain Study

Caption: Workflow for evaluating this compound efficacy in a neuropathic pain model.

Methodology:

-

Animals: Adult male Sprague-Dawley rats (200-250g) are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Spared Nerve Injury (SNI) Surgery:

-

Anesthetize the rat (e.g., isoflurane).

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

The common peroneal and tibial nerves are tightly ligated and sectioned, leaving the sural nerve intact.

-

The muscle and skin are then sutured.

-

Sham-operated animals undergo the same procedure without nerve ligation and sectioning.

-

-

Behavioral Testing (Mechanical Allodynia):

-

The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (innervated by the spared sural nerve).

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Drug Administration:

-

This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration.

-

Animals are dosed by oral gavage at various concentrations. A vehicle control group is included.

-

-

Data Collection and Analysis:

-

Paw withdrawal thresholds are measured at baseline (before surgery), post-surgery to confirm allodynia, and at multiple time points after drug administration.

-

The data is analyzed to determine the effective dose (ED50) of this compound in reversing mechanical allodynia.

-

Quantitative Data Summary: Efficacy in Neuropathic Pain

| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) |

| Baseline Paw Withdrawal Threshold (g) | Data | Data | Data | Data |

| Post-SNI Paw Withdrawal Threshold (g) | Data | Data | Data | Data |

| Paw Withdrawal Threshold Post-Dosing (g) | Data | Data | Data | Data |

| % Reversal of Allodynia | Data | Data | Data | Data |

| ED50 (mg/kg) | - | \multicolumn{3}{c | }{Specific value not available in search results} |

Note: Specific quantitative data for this compound's efficacy in the SNI model is not publicly available and would need to be determined experimentally.

Pharmacokinetic (PK) Study

This protocol outlines the procedures to determine the pharmacokinetic profile of this compound in rats following oral administration.

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Methodology:

-

Animals: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling are used.

-

Drug Administration: this compound is administered as a single oral dose.

-

Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C.

-

At the end of the study, animals are euthanized, and brain tissue is collected to determine brain penetration.

-

-

Bioanalysis: Plasma and brain homogenate concentrations of this compound are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Quantitative Data Summary: Pharmacokinetics in Rats

| Parameter | Value (Oral Administration) |

| Dose (mg/kg) | Data |

| Cmax (ng/mL) | Specific value not available in search results |

| Tmax (h) | Specific value not available in search results |

| AUC (ng·h/mL) | Specific value not available in search results |

| Half-life (t½) (h) | Specific value not available in search results |

| Oral Bioavailability (%) | Specific value not available in search results |

| Brain-to-Plasma Ratio | Specific value not available in search results |

Note: While this compound is reported to be orally bioavailable and brain-penetrant, specific quantitative PK parameters are not publicly available.

Safety and Toxicology Study

This protocol provides a general framework for an acute or sub-chronic toxicology study of this compound in rats.

Experimental Workflow for Toxicology Study

Caption: General workflow for a toxicology study of this compound.

Methodology:

-

Animals: Equal numbers of male and female Sprague-Dawley rats are used.

-

Dose Groups: Animals are divided into at least three dose groups (low, mid, high) and a vehicle control group.

-

Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 14 or 28 days).

-

In-life Assessments:

-

Daily clinical observations for signs of toxicity.

-

Weekly measurement of body weight and food consumption.

-

-

Terminal Procedures:

-

At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and major organs are weighed.

-

Tissues are collected and preserved for histopathological examination.

-

-

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined based on the collected data.

Quantitative Data Summary: Toxicology in Rats

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

| Body Weight Gain (g) | Data | Data | Data | Data |

| Key Hematology Values | Data | Data | Data | Data |

| Key Clinical Chemistry Values | Data | Data | Data | Data |

| Organ-to-Body Weight Ratios | Data | Data | Data | Data |

| Histopathological Findings | Summary | Summary | Summary | Summary |

| NOAEL (mg/kg/day) | - | \multicolumn{3}{c | }{Specific value not available in search results} |

Note: Specific preclinical safety and toxicology data for this compound, including the NOAEL, are not publicly available.

Application Notes and Protocols for AZD6538 Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZD6538

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its binding site but instead binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate. Preclinical studies have shown that this compound is orally available, penetrates the blood-brain barrier, and possesses a long half-life in rats, making it a candidate for in vivo studies in various neurological and psychiatric disorder models.[1][2] This document provides detailed application notes and protocols for the administration of this compound to rat models for research purposes.

Data Presentation: Dosage Information

| Rat Model | Compound Class | Compound Example | Dosage Range (mg/kg) | Route of Administration | Reference |

| Neuropathic Pain | Chemotherapeutic | Paclitaxel | 2.0 | Intraperitoneal (i.p.) | [2] |

| Chemotherapeutic | Vincristine | 0.05 - 0.2 | Intravenous (i.v.) | [3] | |

| Anxiety | Benzodiazepine | Diazepam | 0.25 - 0.75 | Intraperitoneal (i.p.) | [4] |

| Depression | NMDA Receptor Antagonist | Ketamine | 10 | Intraperitoneal (i.p.) | [5] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol describes the standard method for oral administration of a compound to a rat using a gavage needle.

Materials:

-

This compound

-

Appropriate vehicle (e.g., water, saline, or a suspension agent)

-

Gavage needles (16-18 gauge for adult rats)

-

Syringes (1-5 mL, depending on the volume to be administered)

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Animal Preparation:

-

Acclimatize the rats to the experimental environment for at least one week prior to the study.

-

House the animals in standard cages with ad libitum access to food and water, unless otherwise specified by the experimental design.

-

Weigh each rat on the day of dosing to accurately calculate the required dose volume.

-

-

Preparation of Dosing Solution:

-

Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the solution or suspension is homogeneous.

-

Draw the calculated volume of the dosing solution into the syringe.

-

-

Restraint and Administration:

-

Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger, supporting the body with the other hand.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.

-

With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle smoothly and gently along the roof of the mouth and down the esophagus to the pre-marked depth. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is in place, slowly administer the solution.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

-

Post-Administration Monitoring:

-

Return the rat to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-dosing.

-

Continue to monitor the animals according to the experimental protocol.

-

Diagram: Experimental Workflow for Oral Gavage

Caption: Workflow for oral administration of this compound.

Signaling Pathway

mGluR5 Signaling Pathway and the Action of this compound

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that is coupled to a Gq alpha subunit. Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium can activate various downstream signaling cascades.

This compound, as a negative allosteric modulator, binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces the efficacy of glutamate binding and subsequent G-protein activation, thereby dampening the entire downstream signaling cascade.

Diagram: mGluR5 Signaling Pathway

Caption: mGluR5 signaling and this compound inhibition.

References

Application Notes and Protocols for AZD6538 in HEK Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor expressed in the central nervous system and is involved in various neurological processes. Its modulation is a key area of research for potential therapeutic interventions in neurological and psychiatric disorders. These application notes provide detailed protocols for assessing the activity of this compound in human embryonic kidney (HEK) 293 cell-based assays, a common in vitro system for studying mGluR5 function.

Mechanism of Action

This compound functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to orthosteric agonists like glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG). The primary downstream signaling pathway of mGluR5 involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound attenuates these downstream signaling events upon agonist stimulation.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of this compound in HEK293 cells expressing either rat or human mGluR5.

| Assay Type | Cell Line | Agonist | Parameter | This compound IC₅₀ (nM) |

| Intracellular Ca²⁺ Release | HEK cells expressing rat mGluR5 | DHPG | Inhibition of Ca²⁺ release | 3.2[1] |

| Intracellular Ca²⁺ Release | HEK cells expressing human mGluR5 | DHPG | Inhibition of Ca²⁺ release | 13.4[1] |

| Phosphatidylinositol Hydrolysis | HEK cells expressing human mGluR5 | Glutamate (EC₈₀, 80 µM) | Inhibition of PI hydrolysis | 51 ± 3[1] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mGluR5 signaling pathway, the mechanism of this compound action, and the general experimental workflows for the described assays.

Experimental Protocols

Intracellular Calcium Release Assay

This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing mGluR5 following agonist stimulation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human or rat mGluR5

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

Poly-D-lysine coated 96-well black, clear-bottom plates

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

mGluR5 agonist (e.g., DHPG)

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation or FLIPR)

Protocol:

-

Cell Plating:

-

Culture HEK-mGluR5 cells to 80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells at a density of 40,000-60,000 cells per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the loading solution to each well.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Aspirate the dye loading solution from the wells.

-

Wash the cells twice with 100 µL of Assay Buffer.

-

Add 100 µL of the this compound dilutions or vehicle (Assay Buffer with DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Measurement of Calcium Flux:

-

Prepare the mGluR5 agonist (e.g., DHPG) at a concentration that elicits a submaximal response (EC₈₀) in Assay Buffer.

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.

-

Establish a stable baseline fluorescence for 15-20 seconds.

-

Use the instrument's injector to add 25 µL of the agonist solution to each well.

-

Continue recording the fluorescence for at least 60-90 seconds to capture the peak response.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Phosphatidylinositol (PI) Hydrolysis Assay

This protocol measures the accumulation of inositol phosphates (IPs), a product of PLC activity, in response to mGluR5 activation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

DMEM/F12 medium, inositol-free

-

[³H]-myo-inositol

-

Dialyzed FBS

-

Assay Buffer: HBSS with 10 mM LiCl and 20 mM HEPES, pH 7.4

-

mGluR5 agonist (e.g., Glutamate)

-

This compound

-

Ice-cold 0.5 M trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Protocol:

-

Cell Labeling:

-

Seed HEK-mGluR5 cells in 24-well plates at a density that will result in a confluent monolayer after 48 hours.

-

After 24 hours, replace the medium with inositol-free DMEM/F12 supplemented with 10% dialyzed FBS and 1 µCi/mL [³H]-myo-inositol.

-

Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.

-

-

Assay Procedure:

-

Aspirate the labeling medium and wash the cells twice with Assay Buffer (without LiCl).

-

Add 450 µL of pre-warmed Assay Buffer (containing 10 mM LiCl) to each well and incubate for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add 25 µL of this compound dilutions or vehicle to the wells and incubate for 15 minutes.

-

Add 25 µL of the mGluR5 agonist (e.g., Glutamate at EC₈₀) to initiate the reaction.

-

Incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by aspirating the assay medium and adding 1 mL of ice-cold 0.5 M TCA to each well.

-

Incubate on ice for 30 minutes.

-

Collect the TCA extracts (aqueous phase containing IPs).

-

-

Separation and Quantification:

-

Prepare Dowex AG1-X8 columns.

-

Neutralize the TCA extracts with NaOH.

-

Apply the neutralized extracts to the Dowex columns.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]-IPs is a measure of PI hydrolysis.

-

Normalize the data to the vehicle control (0% inhibition) and a basal control (no agonist, 100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

-

References

AZD6538: A Potent Tool for Interrogating Glutamate Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, including chronic pain, anxiety, depression, and neurodegenerative diseases. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a key target for therapeutic intervention due to its involvement in modulating neuronal excitability and synaptic transmission. AZD6538 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of mGluR5, making it an invaluable research tool for elucidating the physiological and pathological roles of this receptor.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study glutamate signaling.

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR5.[1][2] Unlike orthosteric antagonists that directly compete with glutamate for its binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The primary signaling cascade initiated by mGluR5 activation involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, this compound effectively dampens this signaling cascade.

References

Application Notes and Protocols for AZD6538 in Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As an allosteric modulator, it binds to a site on the receptor distinct from the glutamate binding site, providing a mechanism for fine-tuning receptor activity.[3] The primary function of this compound is to inhibit the intracellular calcium release stimulated by glutamate or other mGluR5 agonists.[1] This makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes, including neuropathic pain.[1] Calcium imaging assays are a powerful method to quantify the activity of compounds like this compound by directly measuring changes in intracellular calcium concentrations.

Mechanism of Action

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This compound, as a negative allosteric modulator, binds to mGluR5 and reduces the efficiency of this signaling cascade, thereby attenuating the agonist-induced calcium release.

Quantitative Data

The potency of this compound has been determined in various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Species | Cell Line | Agonist | Value | Reference |

| IC₅₀ | Rat | HEK cells expressing mGluR5 | DHPG | 3.2 nM | [1] |

| IC₅₀ | Human | HEK cells expressing mGluR5 | DHPG | 13.4 nM | [1] |

| IC₅₀ | Human | GHEK cells expressing mGluR5 | Glutamate | 51 ± 3 nM | [1] |

Experimental Protocols

This section provides a detailed protocol for a fluorescent calcium imaging assay to assess the inhibitory activity of this compound on mGluR5.

Materials

-

HEK293 cells stably expressing rat or human mGluR5

-

This compound

-

mGluR5 agonist (e.g., DHPG or Glutamate)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol

-

Cell Culture and Plating:

-

Culture HEK293-mGluR5 cells in appropriate growth medium until they reach 80-90% confluency.

-

Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Agonist Stock Solution: Prepare a stock solution of the mGluR5 agonist (e.g., 100 mM Glutamate or 10 mM DHPG) in an appropriate solvent.

-

Dye Loading Solution: Prepare a loading solution containing a calcium-sensitive dye. For example, for Fluo-8, once the lipophilic blocking groups are cleaved by cellular esterases, the dye becomes fluorescent upon binding to calcium.[4] A typical loading buffer may consist of HBSS, the fluorescent dye, and Pluronic F-127 to aid in dye solubilization.

-

-

Dye Loading:

-

Remove the growth medium from the cell plates.

-

Add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes or at room temperature for 90 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the diluted this compound solutions to the respective wells of the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Calcium Flux Measurement:

-

Place the cell plate into a fluorescence microplate reader.

-

Set the instrument to record fluorescence intensity over time (e.g., excitation at ~490 nm and emission at ~520 nm for Fluo-4 AM).

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's liquid handling capabilities, add the mGluR5 agonist to all wells to stimulate calcium release.

-

Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by expressing the response in each well as a percentage of the control response (agonist only, no this compound).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

-

Troubleshooting and Considerations

-

Cell Health: Ensure cells are healthy and not overgrown, as this can affect receptor expression and signaling.

-

Dye Loading: Optimize dye concentration and loading time to achieve a good signal-to-noise ratio without causing cellular toxicity.

-

Agonist Concentration: Use an agonist concentration that elicits a robust and reproducible calcium response (typically EC₈₀).

-

Solvent Effects: Keep the final DMSO concentration in all wells below 0.5% to avoid solvent-induced artifacts.

-

Phototoxicity: Minimize exposure of the fluorescent dye to excitation light to prevent phototoxicity and photobleaching.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a tool to investigate the role of mGluR5 in cellular signaling and its potential as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of AZD9272 and this compound-Two novel mGluR5 negative allosteric modulators selected for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluo-8 Calcium Assay Kit - Medium Removal (ab112128) | Abcam [abcam.com]

Application Notes and Protocols for AZD6538 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic plasticity. As a NAM, this compound does not compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This mechanism of action makes this compound a valuable research tool for investigating the physiological and pathological roles of mGluR5 and a potential therapeutic agent for neurological and psychiatric disorders characterized by excessive glutamate signaling.

These application notes provide an overview of the use of this compound in electrophysiology recordings, including its mechanism of action, expected effects based on other mGluR5 NAMs, and detailed protocols for its application in standard electrophysiological assays.

Mechanism of Action

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ can modulate the activity of various ion channels and signaling pathways, ultimately affecting neuronal excitability and synaptic strength.

This compound, by binding to an allosteric site on mGluR5, reduces the receptor's affinity for glutamate and/or its ability to activate Gq proteins. This leads to a decrease in PLC activation, IP3 and DAG production, and subsequent intracellular Ca2+ release. The expected downstream effects on neuronal electrophysiology include a reduction in neuronal excitability and modulation of synaptic plasticity.

Data Presentation

| Electrophysiological Parameter | Expected Effect of this compound | Underlying Mechanism (Inferred from other mGluR5 NAMs) | Relevant References |

| Neuronal Firing Rate | Decrease | Reduction of post-burst afterdepolarization (ADP) and enhancement of afterhyperpolarization (AHP) through modulation of Ca2+-activated K+ channels (e.g., SK channels). | [1] |

| Synaptic Transmission | Modulation of excitatory postsynaptic currents (EPSCs) | Attenuation of NMDA receptor-mediated currents. | |

| Long-Term Potentiation (LTP) | Inhibition of induction | mGluR5 is often required for the induction of certain forms of NMDAR-dependent and NMDAR-independent LTP. | |

| Long-Term Depression (LTD) | Inhibition or facilitation depending on the induction protocol | mGluR5 is critically involved in the induction of several forms of LTD. |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on neuronal excitability and synaptic plasticity using whole-cell patch-clamp electrophysiology.

Protocol 1: Investigating the Effect of this compound on Intrinsic Neuronal Excitability

Objective: To determine the effect of this compound on the firing properties of neurons.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipettes

-

Patch-clamp electrophysiology setup

Methodology:

-

Preparation: Prepare fresh aCSF and internal solution. The composition of these solutions should be optimized for the specific neuronal type being studied.

-

Cell Selection: Identify a healthy neuron for recording based on its morphology.

-

Whole-Cell Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration in current-clamp mode.

-

Allow the cell to stabilize for 5-10 minutes.

-

-

Baseline Recording:

-

Record the resting membrane potential.

-

Apply a series of depolarizing current steps (e.g., from -100 pA to +500 pA in 50 pA increments, 500 ms duration) to elicit action potentials and determine the neuron's firing pattern and frequency.

-

Record the afterhyperpolarization (AHP) following a train of action potentials.

-

-

Application of this compound:

-

Bath-apply this compound at the desired concentration (e.g., 1-10 µM). It is recommended to perform a dose-response curve to determine the optimal concentration.

-

Allow the drug to perfuse for at least 10-15 minutes to reach equilibrium.

-

-

Post-Drug Recording:

-

Repeat the current-step protocol to assess changes in firing frequency and pattern.

-

Record the AHP and compare its amplitude and duration to the baseline recording.

-

-

Washout: If possible, wash out the drug by perfusing with fresh aCSF for 20-30 minutes and repeat the recording protocol to check for reversibility of the effects.

-

Data Analysis:

-

Measure and compare the number of action potentials fired at each current step before and after this compound application.

-

Analyze changes in the AHP amplitude and duration.

-

Statistically analyze the data to determine the significance of any observed effects.

-

Protocol 2: Investigating the Effect of this compound on Synaptic Plasticity (Long-Term Potentiation - LTP)

Objective: To determine if this compound modulates the induction of LTP at excitatory synapses.

Materials:

-

This compound stock solution

-

Acute brain slices (e.g., hippocampal slices)

-

aCSF

-

Internal solution for patch pipettes

-

Stimulating electrode

-

Patch-clamp electrophysiology setup

Methodology:

-

Preparation: Prepare acute brain slices and allow them to recover for at least 1 hour.

-

Recording Setup:

-

Place a slice in the recording chamber and perfuse with aCSF.

-

Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).

-

Establish a whole-cell patch-clamp recording from a postsynaptic neuron (e.g., a CA1 pyramidal neuron) in voltage-clamp mode.

-

-

Baseline Synaptic Transmission:

-

Record baseline excitatory postsynaptic currents (EPSCs) by delivering single stimuli to the afferent pathway every 20-30 seconds.

-

Adjust the stimulus intensity to elicit an EPSC that is approximately 30-50% of the maximum amplitude.

-

Record a stable baseline for at least 20 minutes.

-

-

Application of this compound:

-

Bath-apply this compound or vehicle (as a control) at the desired concentration.

-

Continue to record baseline EPSCs for another 10-15 minutes in the presence of the drug.

-

-

LTP Induction:

-

Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

-

Post-Induction Recording:

-

Continue to record EPSCs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.

-

-

Data Analysis:

-

Normalize the amplitude of the EPSCs to the average baseline amplitude.

-

Compare the magnitude of LTP in the presence of this compound to the control condition.

-

Statistically analyze the difference in potentiation between the two groups.

-

Mandatory Visualization

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Caption: Experimental workflow for electrophysiological analysis of this compound.

References

Application Notes and Protocols for AZD6538 in Murine Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6538 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a brain-penetrant compound, this compound holds potential for the investigation and treatment of various central nervous system (CNS) disorders. Preclinical behavioral studies in mice are crucial for elucidating the pharmacological profile of this compound and predicting its therapeutic efficacy. These application notes provide detailed protocols for assessing the anxiolytic, antidepressant, and cognitive-enhancing effects of this compound in established murine behavioral paradigms.

While specific published protocols detailing the use of this compound in these behavioral assays are not widely available, the following methodologies are based on standard, validated procedures for similar compounds and related mGluR5 negative allosteric modulators. Researchers should consider these as robust starting points for study design, with the understanding that dose-response relationships and optimal timings may require further empirical determination for this compound.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols described herein. These values are derived from typical procedures for the respective behavioral assays and may need to be optimized for studies specifically employing this compound.

Table 1: Dosing and Administration Parameters

| Parameter | Recommendation | Notes |

| Compound | This compound | |

| Vehicle | 0.5% Methylcellulose in Water | Common vehicle for oral administration. |

| Route of Administration | Oral (p.o.) | This compound is reported to be orally available. |

| Dosage Range | 1 - 30 mg/kg | To be determined by dose-response studies. |

| Administration Time | 30 - 60 minutes prior to testing | Allows for adequate absorption and brain penetration. |

Table 2: Behavioral Assay Parameters

| Behavioral Assay | Key Parameters Measured |

| Elevated Plus Maze (EPM) | Time spent in open arms (s), Number of entries into open arms, Total distance traveled (cm) |

| Forced Swim Test (FST) | Immobility time (s), Latency to first immobility (s) |

| Novel Object Recognition (NOR) | Discrimination Index (DI), Total exploration time (s) |

| Contextual Fear Conditioning (CFC) | Freezing behavior (%) |

Experimental Protocols

Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)

Objective: To evaluate the potential anxiolytic properties of this compound.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

-

Animals: Adult male mice (e.g., C57BL/6J strain), group-housed under standard laboratory conditions.

-

Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (1, 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes prior to testing.

-

Procedure:

-

Place a mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Analyze the video recordings to quantify:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled to assess general locomotor activity.

-

-

An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

Assessment of Antidepressant-like Effects: Forced Swim Test (FST)

Objective: To determine the potential antidepressant activity of this compound.

Methodology:

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Animals: Adult male mice, singly housed at least 24 hours before the test.

-

Drug Administration: Administer this compound (1, 3, 10, 30 mg/kg, p.o.) or vehicle 30 minutes prior to testing.

-

Procedure:

-

Gently place the mouse into the water cylinder.

-

The total test duration is 6 minutes.

-

Record the session with a side-view camera.

-

-

Data Analysis:

-

Score the last 4 minutes of the test for immobility time. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

A significant reduction in immobility time suggests an antidepressant-like effect.

-

Assessment of Cognitive-Enhancing Effects: Novel Object Recognition (NOR)

Objective: To assess the effects of this compound on learning and memory.

Methodology:

-

Apparatus: An open-field arena. A set of identical objects for the training phase and a novel object for the testing phase.

-

Animals: Adult mice of either sex.

-

Procedure:

-

Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.

-

Training/Familiarization (Day 2):

-

Administer this compound (1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes prior to the training session.

-

Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

-

-

Testing (Day 3):

-

No drug is administered on the testing day.

-

Replace one of the familiar objects with a novel object.

-

Allow the mouse to explore the arena for 5-10 minutes.

-

-

-

Data Analysis:

-

Measure the time spent exploring each object (familiar and novel).

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI in the this compound-treated group compared to the vehicle group indicates enhanced recognition memory.

-

Mandatory Visualizations

Signaling Pathway of mGluR5

Troubleshooting & Optimization

Technical Support Center: AZD6538 Off-Target Effects

Important Notice: Publicly available information regarding the specific off-target effects of AZD6538 is limited. While characterized as a potent and selective mGluR5 negative allosteric modulator, comprehensive screening data from panels such as KINOMEscan or CEREP are not readily accessible in the public domain. The following troubleshooting guide and FAQs are based on general principles of small molecule inhibitors and potential theoretical off-target considerations. Without specific data, this information remains hypothetical and should be used as a general guide for experimental design and interpretation.

Troubleshooting Guide: Unexpected Experimental Results

Researchers using this compound may encounter unexpected phenotypes or data that are not readily explained by the modulation of mGluR5. This guide provides a structured approach to troubleshooting these potential off-target effects.

| Observed Issue | Potential Off-Target Cause (Hypothetical) | Recommended Action |

| Unexpected changes in cell proliferation or viability | Inhibition of kinases involved in cell cycle regulation or survival pathways (e.g., CDKs, AKT, MAP kinases). | 1. Perform a dose-response curve to determine if the effect is concentration-dependent.2. Use a structurally unrelated mGluR5 NAM as a control.3. Assess the phosphorylation status of key signaling nodes (e.g., Akt, Erk) via Western blot or other immunoassays. |

| Alterations in cellular morphology or adhesion | Interference with cytoskeletal dynamics through inhibition of kinases such as ROCK or FAK. | 1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin staining for actin).2. Evaluate cell adhesion with a cell attachment assay.3. Consider a rescue experiment by activating the suspected off-target pathway. |

| Changes in ion channel function or membrane potential | Direct or indirect modulation of ion channels (e.g., calcium, potassium channels). | 1. Utilize electrophysiology (e.g., patch-clamp) to directly measure ion channel activity.2. Employ fluorescent indicators to monitor changes in intracellular ion concentrations (e.g., Ca2+, K+). |